tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group, a bromoethynyl group, and a hydroxyl group
Preparation Methods
The synthesis of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Bromoethynyl Group Addition: The bromoethynyl group is introduced through a halogenation reaction, often using bromine or bromine-containing reagents.
Hydroxylation: The hydroxyl group is added through oxidation reactions, typically using oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents.
Reduction: The bromoethynyl group can be reduced to form ethynyl or ethyl groups using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromoethynyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes, particularly those involving piperidine-based structures.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoethynyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural stability and can interact with various receptors and enzymes.
Comparison with Similar Compounds
tert-butyl 4-(2-bromoethynyl)-4-hydroxypiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of a bromoethynyl group, leading to different reactivity and applications.
tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound features a hydrazino-oxoethyl group, which imparts different chemical and biological properties.
tert-butyl 4-(2-bromoethynyl)-4-fluoropiperidine-1-carboxylate:
Properties
CAS No. |
2088511-10-6 |
---|---|
Molecular Formula |
C12H18BrNO3 |
Molecular Weight |
304.2 |
Purity |
95 |
Origin of Product |
United States |
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